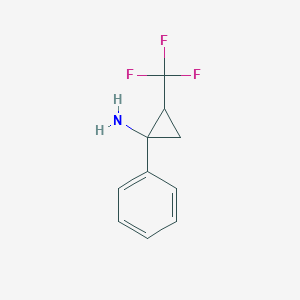
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of styrene derivatives with trifluoromethyl diazomethane under specific reaction conditions. Another approach includes the use of trifluoromethylated cyclopropane intermediates, which are then subjected to amination reactions to introduce the amine group.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropane derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine can be compared with other similar compounds such as:
1-Phenyl-2-(trifluoromethyl)cyclopropane: Lacks the amine group, resulting in different chemical reactivity and applications.
2-(2-(trifluoromethyl)phenyl)cyclopropan-1-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.
1-{4-[(trifluoromethyl)sulfanyl]phenyl}cyclopropan-1-amine:
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyclopropane ring, which together contribute to its distinctive chemical and biological properties.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7/h1-5,8H,6,14H2 |
InChI Key |
USPGKTGJJLXTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


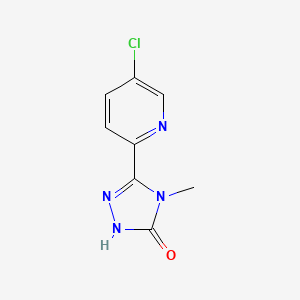

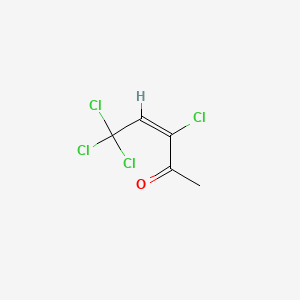
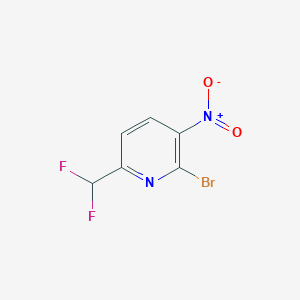
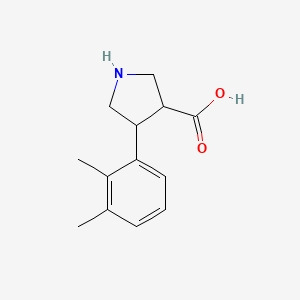
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)
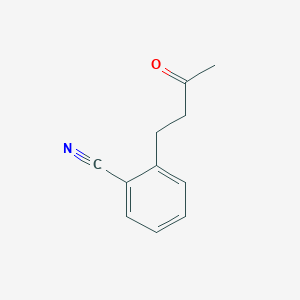
![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)
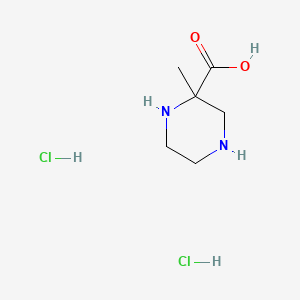

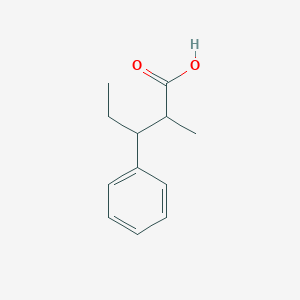
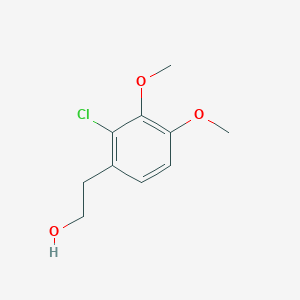
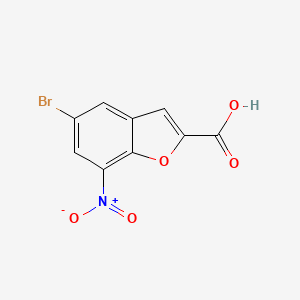
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)
